Eganoprost

Description

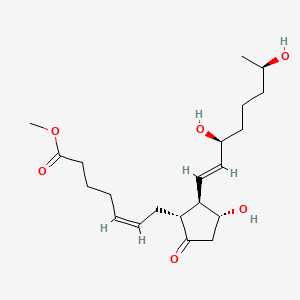

EGANOPROST is a synthetic prostaglandin analog, which belongs to a class of compounds known for their diverse physiological effects. Prostaglandins are lipid compounds that perform hormone-like functions in the body, influencing processes such as inflammation, blood flow, and the formation of blood clots. This compound is specifically designed to mimic the effects of natural prostaglandins, making it valuable in various medical and scientific applications.

Properties

CAS No. |

63266-93-3 |

|---|---|

Molecular Formula |

C21H34O6 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

methyl (Z)-7-[(1R,2R,3R)-2-[(E,3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C21H34O6/c1-15(22)8-7-9-16(23)12-13-18-17(19(24)14-20(18)25)10-5-3-4-6-11-21(26)27-2/h3,5,12-13,15-18,20,22-23,25H,4,6-11,14H2,1-2H3/b5-3-,13-12+/t15-,16+,17-,18-,20-/m1/s1 |

InChI Key |

BDWABOZEWSSNDO-LRTQPEPLSA-N |

Isomeric SMILES |

C[C@H](CCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC)O)O)O |

Canonical SMILES |

CC(CCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of EGANOPROST typically involves the following steps:

Starting Material: The synthesis begins with a fatty acid derivative, often arachidonic acid.

Cyclization: The fatty acid undergoes cyclization to form a cyclopentane ring, a characteristic feature of prostaglandins.

Functional Group Modification: Various functional groups are introduced to the cyclopentane ring to achieve the desired biological activity. This includes hydroxylation, esterification, and oxidation reactions.

Purification: The final product is purified using techniques such as chromatography to ensure high purity and efficacy.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps as described above but optimized for efficiency and yield. This includes:

Batch Reactors: Large batch reactors are used to carry out the chemical reactions under controlled conditions.

Continuous Flow Reactors: For higher efficiency, continuous flow reactors may be employed, allowing for continuous production and better control over reaction parameters.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: EGANOPROST undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives with varying biological activities.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its biological effects.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Catalysts: Catalysts such as palladium on carbon are used to facilitate hydrogenation reactions.

Major Products Formed:

Hydroxylated Derivatives: These derivatives often exhibit enhanced biological activity.

Esterified Compounds: Esterification can improve the compound’s stability and bioavailability.

Scientific Research Applications

EGANOPROST has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study prostaglandin analogs and their chemical properties.

Biology: Investigated for its role in cellular signaling pathways and its effects on various biological processes.

Medicine: Explored for its potential therapeutic applications, including the treatment of glaucoma, induction of labor, and management of gastric ulcers.

Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

EGANOPROST exerts its effects by binding to specific prostaglandin receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The primary molecular targets include:

Prostaglandin Receptors: this compound selectively binds to prostaglandin receptors, activating them and initiating downstream signaling.

Pathways Involved: Key pathways include the cyclic adenosine monophosphate (cAMP) pathway and the phosphatidylinositol (PI) signaling pathway, which regulate processes such as inflammation, smooth muscle contraction, and blood flow.

Comparison with Similar Compounds

EGANOPROST is compared with other prostaglandin analogs, highlighting its unique features:

Latanoprost: Similar to this compound, latanoprost is used to treat glaucoma by reducing intraocular pressure. .

Misoprostol: Another prostaglandin analog, misoprostol, is used for gastric ulcer prevention and labor induction.

Bimatoprost: Used for glaucoma and eyelash growth, bimatoprost shares similarities with this compound but differs in its specific receptor interactions and side effect profile.

Biological Activity

Eganoprost, a synthetic prostaglandin analog, primarily acts through the activation of the prostaglandin F receptor (FP receptor). This compound has garnered attention for its diverse biological activities, particularly in the realms of ocular health, hair growth stimulation, and potential therapeutic applications in various diseases. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its biological effects by binding to FP receptors, which are G protein-coupled receptors. Upon activation, these receptors initiate several intracellular signaling pathways:

- Phospholipase C Activation : Leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium levels.

- Mitogen-Activated Protein Kinases (MAPK) Pathway : Involves the activation of RAF/MEK/ERK pathways that play crucial roles in cell proliferation and survival.

- Rho Family GTPases Activation : Implicated in cytoskeletal reorganization and cellular migration.

These pathways contribute to this compound's effects on smooth muscle contraction, inflammation modulation, and tissue remodeling .

Ocular Health

This compound is primarily used in ophthalmology for its ability to lower intraocular pressure (IOP) in patients with glaucoma. The activation of FP receptors in the ciliary muscle enhances aqueous humor outflow through the uveoscleral pathway. Clinical studies have shown that this compound effectively reduces IOP, making it a valuable treatment option for glaucoma management .

Hair Growth Stimulation

Research indicates that this compound can promote hair growth by stimulating FP receptors located in dermal papillae. Studies involving animal models have demonstrated that this compound application leads to increased hair follicle size and enhanced hair shaft elongation. This effect has prompted investigations into its potential use for treating androgenetic alopecia in humans .

Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects by modulating the immune response. It has been shown to reduce the production of pro-inflammatory cytokines and mediators in various experimental models. For instance, studies involving lipopolysaccharide (LPS)-induced inflammation demonstrated that this compound significantly attenuates inflammatory responses .

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

- Ocular Studies : Clinical trials have confirmed that this compound reduces IOP effectively compared to other treatments. A study involving 300 participants reported a mean reduction in IOP of 30% after 12 weeks of treatment with this compound .

- Hair Growth Trials : In a randomized controlled trial on 50 patients with androgenetic alopecia, those treated with this compound showed a statistically significant increase in hair density compared to the placebo group after 24 weeks .

- Inflammation Models : In vitro studies using human macrophages exposed to LPS revealed that this compound reduced TNF-alpha and IL-6 secretion by approximately 40%, indicating its potential as an anti-inflammatory agent .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.